molecular formula C19H18ClN3OS B2905038 4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897455-09-3

4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2905038
CAS No.: 897455-09-3
M. Wt: 371.88
InChI Key: ZTKVZHXDPBEJAS-UHFFFAOYSA-N
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Description

4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C19H18ClN3OS and its molecular weight is 371.88. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has demonstrated their potency as class III electrophysiological agents. These compounds show comparable activity to sematilide, a selective class III agent, indicating their potential in treating reentrant arrhythmias through modulation of cardiac electrical properties (Morgan et al., 1990).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized and evaluated as antiulcer agents for their antisecretory and cytoprotective properties. Although not all compounds displayed significant antisecretory activity, several demonstrated promising cytoprotective effects in experimental models, suggesting a potential application in the development of new treatments for ulcers (Starrett et al., 1989).

Antiallergy Agents

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives have shown significant antiallergy activity, outperforming traditional treatments like disodium cromoglycate in experimental models. These findings suggest the potential of these compounds as more effective antiallergy medications (Hargrave et al., 1983).

Anticancer Agents

Derivatives of benzimidazole-thiazole have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, with some compounds showing promising anticancer properties. This research highlights the potential use of such compounds in the development of new anticancer therapies (Nofal et al., 2014).

Corrosion Inhibition

Compounds with a benzimidazole backbone have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies provide a basis for the development of more effective corrosion inhibitors for industrial applications (Ammal et al., 2018).

Properties

IUPAC Name

4-chloro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-2-4-14(5-3-13)17-12-22-19(23-17)25-11-10-21-18(24)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKVZHXDPBEJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.